molecular formula C10H7IN2O B13475160 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde

4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13475160
M. Wt: 298.08 g/mol
InChI Key: CQWYJCVBKSZPIT-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core substituted with a 4-iodo-pyrazole moiety at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its reactive aldehyde group and the iodine atom, which facilitates cross-coupling reactions. Its molecular weight is approximately 316.07 g/mol (calculated from ), and it is characterized by high purity (98%) in laboratory settings.

Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H

InChI Key

CQWYJCVBKSZPIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde typically involves the iodination of a pyrazole derivative followed by its coupling with benzaldehyde. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrazole ring. The iodinated pyrazole is then reacted with benzaldehyde under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of 4-(4-Iodo-1h-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 4-(4-Iodo-1h-pyrazol-1-yl)benzyl alcohol.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Benzaldehyde Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Applications Synthesis & Reactivity Insights
4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Iodo (pyrazole C4) ~316.07 Pharmaceutical intermediates Iodo group enables Suzuki couplings; used in radiopharmaceutical precursors
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde Chloro (pyrazole C4) ~250.65* Organic synthesis, agrochemicals Chloro substituent offers cost-effective halogenation but lower steric bulk
3-Fluoro-4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Fluoro (benzaldehyde C3), Iodo (pyrazole C4) 316.07 Lab research (discontinued) Fluorine enhances metabolic stability; discontinued due to limited applications
4-[18F]Fluorobenzaldehyde Fluorine-18 (benzaldehyde C4) N/A Radiopharmaceutical imaging Isotopic labeling for PET imaging; synthesized via nucleophilic substitution
4-(2-Oxopyridin-1(2H)-yl)benzaldehyde 2-Oxopyridinyl (benzaldehyde C4) ~225.23* Medicinal chemistry intermediates Oxopyridinyl group enhances hydrogen bonding; synthesized via CuI-mediated coupling

*Estimated based on substituent atomic weights.

Key Differences in Physicochemical Properties

  • Electron Effects : The iodo group in 4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is more electron-withdrawing than chloro or fluoro substituents, affecting reaction kinetics in nucleophilic aromatic substitutions.
  • Solubility : The iodo derivative may exhibit lower solubility in polar solvents compared to fluoro or chloro analogs due to increased hydrophobicity.

Research Findings and Case Studies

  • Pharmaceutical Intermediates: The iodo derivative’s utility in synthesizing 4-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)butanamide () highlights its role in creating bioactive molecules.
  • Crystallography : Iodo-substituted compounds are advantageous in X-ray crystallography due to heavy atom effects, aiding phase determination (SHELX programs, ).
  • Agricultural Chemistry : Benzaldehyde derivatives like those in are weakly associated with volatile organic compounds (VOCs), but halogenated variants may alter plant-microbe interactions.

Biological Activity

4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a chemical compound that combines a pyrazole moiety with an aldehyde functional group, characterized by its molecular formula C10H8N2OC_{10}H_{8}N_{2}O and a molecular weight of 172.187 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. The presence of iodine and the pyrazole structure makes it a candidate for various pharmacological applications, including anti-inflammatory, antimicrobial, and neuroprotective activities.

Antimicrobial Activity

Research indicates that compounds containing pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The introduction of iodine in 4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde may enhance its reactivity and biological interactions, potentially increasing its efficacy against microbial pathogens.

Compound Microbial Target Activity
4-(4-Iodo-1H-pyrazol-1-yl)benzaldehydeE. coliModerate
4-(4-Iodo-1H-pyrazol-1-yl)benzaldehydeS. aureusModerate

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds structurally similar to 4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde have demonstrated effectiveness in reducing inflammation in various models. For example, studies utilizing carrageenan-induced paw edema models have shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects . The specific mechanisms through which these compounds exert their effects often involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the importance of targeting specific kinases involved in neurodegenerative processes. Compounds similar to 4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde have been explored for their ability to inhibit the MAP kinase pathways, which are crucial in neuronal survival under stress conditions . The neuroprotective effects observed suggest that this compound may play a role in protecting motor neurons from degeneration.

Study on Antimicrobial Activity

In a study examining the antimicrobial activity of various pyrazole derivatives, 4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde was tested against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing moderate activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the potential of halogenated pyrazole compounds in developing new antimicrobial agents.

Neuroprotection Research

A study focused on neuroprotective compounds identified several pyrazole derivatives that exhibited protective effects on human motor neurons subjected to stress conditions. The research indicated that structural modifications significantly influenced the potency and efficacy of these compounds in preventing neuronal death . While specific data on 4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde was not detailed, its structural characteristics suggest it could be a candidate for further investigation.

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